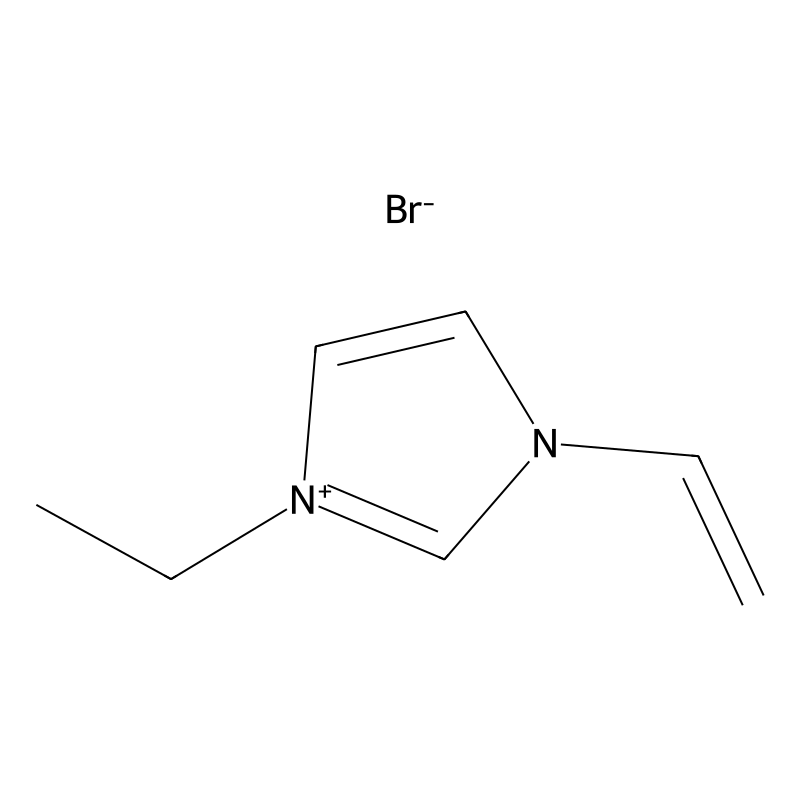

1-Ethyl-3-vinylimidazolium bromide, 98%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethyl-3-vinylimidazolium bromide is an ionic liquid characterized by the molecular formula and a molecular weight of . It appears as a red-brown crystalline powder with a melting point of approximately . This compound is notable for its unique properties, such as high electrical conductivity and viscoelastic behavior, making it suitable for various applications in scientific research and industrial processes .

Solvent for Organic Reactions

EmimBr's unique properties, like high thermal stability, wide liquid range, and tunable polarity, make it a valuable solvent for organic reactions. Studies have shown its effectiveness in various reactions, including:

- Diene complexation Source: Fisher Scientific:

- Carbonyl insertion Source: Fisher Scientific:

- Cycloaddition reactions Source: Fisher Scientific:

- Reduction and deoxygenation reactions Source: Fisher Scientific:

The ability to tailor EmimBr's properties allows researchers to optimize reaction conditions for specific needs.

Synthesis and Crystallization of Coordination Polymers

EmimBr serves as a reaction medium for synthesizing and crystallizing coordination polymers. These polymers are a class of materials with potential applications in catalysis, sensing, and gas storage. A study demonstrated its use in the synthesis and crystallization of (EMI)[Cd(BTC)], a coordination polymer, highlighting its role in shaping these materials. Source: American Chemical Society:

Other Research Applications

EmimBr's potential extends beyond the areas mentioned above. Research is ongoing to explore its use in:

1-Ethyl-3-vinylimidazolium bromide can be synthesized through various methods:

- Alkylation Reaction: This involves the reaction of 1-vinylimidazole with ethyl bromide. The process typically requires a solvent and may involve heating to facilitate the reaction.

- Ionic Liquid Formation: The compound can also be formed through direct mixing of its constituent parts under controlled conditions to ensure purity and yield.

Both methods require careful handling due to the reactive nature of the starting materials.

1-Ethyl-3-vinylimidazolium bromide shares structural similarities with other imidazolium-based ionic liquids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium bromide | Lower molecular weight; widely used as a solvent | |

| 1-Butyl-3-vinylimidazolium bromide | Longer alkyl chain; enhanced solubility properties | |

| 1-Hexyl-3-methylimidazolium bromide | Higher viscosity; used in electrochemical applications |

Uniqueness

The uniqueness of 1-ethyl-3-vinylimidazolium bromide lies in its combination of vinyl functionality and ethyl substituents, which enhance its reactivity and application potential compared to other imidazolium-based ionic liquids. Its specific properties make it particularly suited for applications requiring high electrical conductivity and viscoelastic behavior.